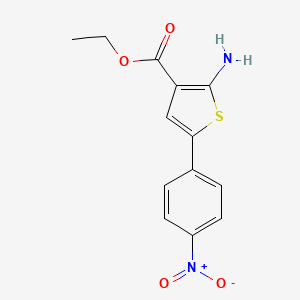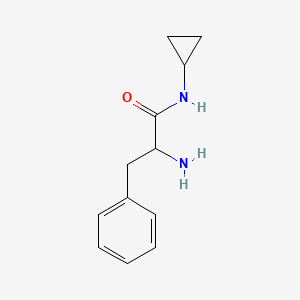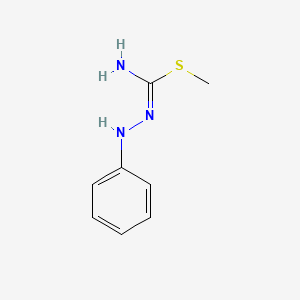
N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This particular compound is characterized by its long alkyl chain and the presence of a tetraphenylborate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate typically involves the quaternization of N,N-dimethyldodecan-1-amine with ethyl bromide, followed by anion exchange with sodium tetraphenylborate. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Polar solvents like ethanol or acetonitrile
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The long alkyl chain can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions typically involve polar solvents and moderate temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in formulations for detergents and disinfectants.
Mechanism of Action
The mechanism of action of N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate involves its interaction with cell membranes. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in its antimicrobial applications, where it can cause cell lysis in bacteria.
Comparison with Similar Compounds
Similar Compounds
- N-Decyl-N,N-dimethyldecan-1-aminium chloride
- N-Ethyl-N,N-dimethyldodecan-1-aminium bromide
Uniqueness
N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate is unique due to the presence of the tetraphenylborate anion, which can enhance its solubility in organic solvents and improve its phase transfer capabilities compared to other quaternary ammonium compounds.
Properties
Molecular Formula |
C40H56BN |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
dodecyl-ethyl-dimethylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C16H36N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2/h1-20H;5-16H2,1-4H3/q-1;+1 |
InChI Key |
GHCZGOSISJTANM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCCCCCCCCCC[N+](C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)
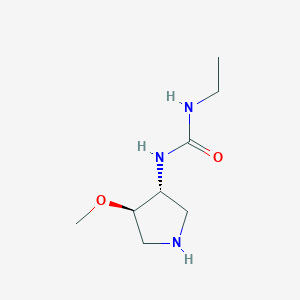

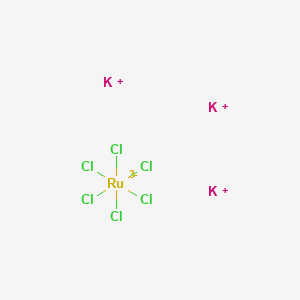
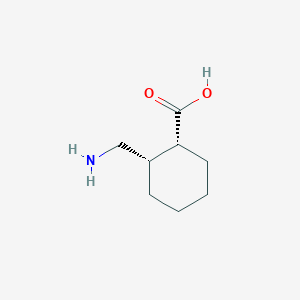
![(1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol](/img/structure/B13345176.png)

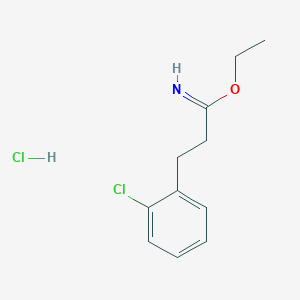

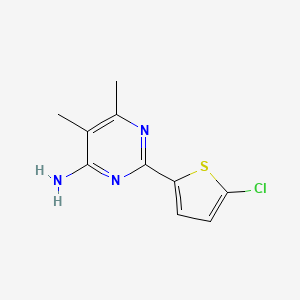
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
